Coumarin 6

Catalog No.
S590375
CAS No.
38215-36-0
M.F
C20H18N2O2S
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumarin 6

CAS Number

38215-36-0

Product Name

Coumarin 6

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-(diethylamino)chromen-2-one

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H18N2O2S/c1-3-22(4-2)14-10-9-13-11-15(20(23)24-17(13)12-14)19-21-16-7-5-6-8-18(16)25-19/h5-12H,3-4H2,1-2H3

InChI Key

VBVAVBCYMYWNOU-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3

Synonyms

coumarin 6

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3

Anti-Cancer Properties:

Studies suggest Coumarin 6 may possess anti-cancer properties. It might induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Research on various cancer cell lines, including melanoma, prostate, and renal cell carcinoma, has shown promising results [, ]. However, further investigation is needed to understand the underlying mechanisms and translate these findings into effective cancer treatment strategies.

Anti-Inflammatory Activity:

Coumarin 6 exhibits anti-inflammatory properties. It might suppress the production of inflammatory mediators and enzymes, potentially offering benefits in conditions like inflammatory bowel disease and arthritis []. However, further research is needed to determine its effectiveness and safety in these contexts.

Other Potential Applications:

Emerging research also explores the potential application of Coumarin 6 in other areas, including:

  • Neuroprotective effects: Studies suggest Coumarin 6 might have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease [].
  • Antimicrobial activity: Preliminary research indicates Coumarin 6 might exhibit antimicrobial activity against certain bacterial and fungal strains [].

Coumarin 6 is a synthetic compound belonging to the class of 7-aminocoumarins, characterized by its chemical formula C20H18N2O2SC_{20}H_{18}N_{2}O_{2}S and a molecular weight of approximately 354.43 g/mol. This compound is notable for its fluorescent properties, making it a valuable fluorochrome in various applications, particularly in laser dye technologies and biological imaging . Coumarin 6 exhibits a distinctive yellow-green fluorescence, which can be utilized in photonic devices and as a tracer in biological systems.

Coumarin 6's primary mechanism of action involves its fluorescence. When excited by light at a specific wavelength (around 450 nm), it absorbs the energy and gets electronically excited []. As it relaxes back to its ground state, it releases the energy in the form of light at a longer wavelength (around 505 nm), emitting fluorescence [].

This property makes Coumarin 6 a valuable tool for labeling and tracking biological materials like cells and organelles. By attaching Coumarin 6 to a biomolecule, researchers can visualize its location and behavior within a cell using fluorescence microscopy [].

Involving Coumarin 6 - ResearchGate" class="citation ml-xs inline" data-state="closed" href="https://www.researchgate.net/figure/Scheme-1-Chemical-reactions-involving-Coumarin-6-monoprotonation-of-the-neutral-form_fig9_253690461" rel="nofollow noopener" target="_blank"> .
  • Reactivity with Electrophiles: Coumarin 6 can react with various electrophiles, leading to the formation of sulfonamide derivatives that exhibit enhanced biological activity .
  • Coumarin 6 has shown promising biological activities, including:

    • Anticancer Properties: Recent studies have reported that novel derivatives of Coumarin 6 demonstrate significant anti-proliferative effects against various cancer cell lines. These compounds often induce apoptosis in targeted cells .
    • Fluorescent Probes: Its fluorescent nature allows Coumarin 6 to be used as a probe for detecting reactive oxygen species in cellular environments, aiding in studies related to oxidative stress and cellular signaling .

    Several methods exist for synthesizing Coumarin 6, including:

    • Traditional Synthetic Route:
      • Synthesis begins with the preparation of 2-hydroxy-4-diethylaminobenzaldehyde.
      • This is followed by the formation of 7-diethylamino-3-carbethoxy coumarin.
      • The final steps involve reacting these intermediates with thiophenol derivatives under controlled heating conditions to yield Coumarin 6 .
    • Photochemical Synthesis:
      • Utilizing light to induce reactions that convert simpler precursors into Coumarin 6, enhancing yields and minimizing by-products .

    Coumarin 6 finds applications across various fields:

    • Laser Dyes: Its strong fluorescence makes it suitable for use in solid-state lasers and dye lasers.
    • Biological Imaging: Employed as a fluorescent marker in cellular imaging and tracking studies.
    • Chemical Sensors: Utilized in sensors for detecting specific ions or molecules due to its sensitivity to environmental changes .

    Studies on the interactions of Coumarin 6 reveal its potential as a versatile compound:

    • Cellular Interactions: Research indicates that Coumarin 6 can interact with biomolecules such as proteins and nucleic acids, influencing their behavior and function.
    • Photocatalytic Activity: Coumarin 6-based photocatalysts have been investigated for their efficiency in catalyzing reactions under light exposure, demonstrating its utility in green chemistry applications .

    Coumarin 6 shares structural similarities with several other compounds within the coumarin family. Here are some notable comparisons:

    Compound NameStructure TypeUnique Features
    CoumarinSimple coumarinBasic structure without amino groups; less fluorescent.
    7-AminocoumarinAmino-substitutedSimilar fluorescence but less stability compared to Coumarin 6.
    Coumarin 1Substituted coumarinExhibits different spectral properties; used mainly as a dye.
    Coumarin 102Fluorescent dyeHigher quantum yield but less bioactivity than Coumarin 6.

    Coumarin 6's unique combination of strong fluorescence and biological activity sets it apart from these compounds, making it particularly valuable in both research and practical applications.

    Physical Description

    Red crystalline solid; [Sigma-Aldrich MSDS]

    XLogP3

    4.9

    Hydrogen Bond Acceptor Count

    5

    Exact Mass

    350.10889899 g/mol

    Monoisotopic Mass

    350.10889899 g/mol

    Heavy Atom Count

    25

    Appearance

    Powder

    UNII

    48DU8Q9UAU

    GHS Hazard Statements

    Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;
    Of the 2 notification(s) provided by 3 of 4 companies with hazard statement code(s):;
    H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    38215-36-0

    Wikipedia

    Coumarin 6

    General Manufacturing Information

    2H-1-Benzopyran-2-one, 3-(2-benzothiazolyl)-7-(diethylamino)-: ACTIVE

    Dates

    Modify: 2023-08-15

    FRET imaging revealed that nanocrystals enhanced drug oral absorption by dissolution rather than endocytosis: A case study of coumarin 6

    Guangshuai Zhang, Yunzhi Wang, Zuopeng Zhang, Zhonggui He, Yang Liu, Qiang Fu
    PMID: 33640408   DOI: 10.1016/j.jconrel.2021.02.025

    Abstract

    Nanocrystals (NCs) exhibit potential in improving oral bioavailability for poorly water-soluble drugs. However, whether NCs improve oral absorption by quick dissolution or by endocytosis remains inconclusive because tracking of dissolved drugs and NCs particles cannot occur simultaneously. In this study, we aim to elucidate how NCs improve oral absorption by using coumarin 6 (C6), an aggregation-caused quenching fluorophore, and 2-((5-(4-(dip-tolylamino)phenyl)thiophen-2-yl)methylene)malononitrile (MeTTMN), an aggregation-induced emission fluorophore. C6 was used as a model drug to prepare NCs and MeTTMN was incorporated to construct fluorescence resonance energy transfer (FRET) pairs. Thus, the molecular absorption can be detected using the fluorescence signal of dissolved C6 and the NCs particles can be tracked simultaneously by monitoring FRET signals. The reliability of this tracking method was validated. Accordingly, in vitro dissolution, gastrointestinal traffic, and biodistribution studies were conducted. The results showed that dissolved C6 molecules were the main absorption mode of C6 NCs. Identification of such pathways bears considerable significance for the broad application of drug NCs in improving the druggability of insoluble drugs.


    Defective transition metal hydroxide-based nanoagents with hypoxia relief for photothermal-enhanced photodynamic therapy

    Tianren Xu, Xiaojiao Zhu, Li Yang, Yingcui Bu, Yuyang Zhang, Jie Zhang, Lianke Wang, Zhipeng Yu, Hongping Zhou
    PMID: 33432955   DOI: 10.1039/d0tb02486d

    Abstract

    Recently, phototherapy has attracted much attention due to its negligible invasiveness, insignificant toxicity and excellent applicability. The construction of a newly proposed nanosystem with synergistic photothermal and photodynamic tumor-eliminating properties requires a delicate structure design. In this work, a novel therapeutic nanoplatform (denoted as BCS-Ce6) based on defective cobalt hydroxide nanosheets was developed, which realized hypoxia-relieved photothermal-enhanced photodynamic therapy against cancer. Defective cobalt hydroxide exhibited high photothermal conversion efficacy at the near-infrared region (49.49% at 808 nm) as well as enhanced catalase-like activity to produce oxygen and greatly boost the singlet oxygen generation by a photosensitizer, Ce6, realizing efficacious dual-modal phototherapy. In vivo and in vitro experiments revealed that BCS-Ce6 can almost completely extinguish implanted tumors in a mouse model and present satisfactory biocompatibility during the treatment. This work sets a new angle of preparing photothermal agents and constructing comprehensive therapeutic nanosystems with the ability to modulate the hypoxic tumor microenvironment for efficient cancer therapy.


    Sonochemical fabrication of magnetic reduction-responsive alginate-based microcapsules for drug delivery

    Shihao He, Shuangling Zhong, Lifeng Xu, Yueming Dou, Zhanfeng Li, Fen Qiao, Yan Gao, Xuejun Cui
    PMID: 32224184   DOI: 10.1016/j.ijbiomac.2020.03.186

    Abstract

    The magnetic reduction-responsive alginate-based microcapsules (MRAMCs) have been developed successfully with thiolated alginate and oleic acid (OA) modified Fe
    O
    nanoparticles (OA-Fe
    O
    NPs) via a facile sonochemical method. The obtained MRAMCs could be used as multifunctional carriers for hydrophobic drugs targeted delivery and triggered release due to their merits, such as biocompatibility, non-immunogenicity, magnetic targeting drug delivery and reduction-responsive drug release. The MRAMCs were endowed with magnetic targeting function owing to the encapsulation of the superparamagnetic OA-Fe
    O
    NPs, which was confirmed by transmission electron microscope and vibrating sample magnetometer. In addition, the MRAMCs presented excellent reduction-responsive release ability for hydrophobic drugs on account of the disulfide bonds in the wall of microcapsules, which were formed by the cross-linking of sulfhydryl groups on thiolated alginate under ulstrasonication. Meanwhile, confocal laser scanning microscopy measurement indicated that coumarin 6 acted as a hydrophobic model drug could be loaded into MRAMCs easily by dissolving in soybean oil before ultrasonication. Overall, these results demonstrated that MRAMCs would be a promising platform to build controllable drug delivery systems for targeted delivery and triggered release of hydrophobic drugs in biomedical application.


    Site-specific delivery of a natural chemotherapeutic agent to human lung cancer cells using biotinylated 2D rGO nanocarriers

    Nitin Gupta, Stuti Bhagat, Mandeep Singh, Ashok Kumar Jangid, Vipul Bansal, Sanjay Singh, Deep Pooja, Hitesh Kulhari
    PMID: 32409041   DOI: 10.1016/j.msec.2020.110884

    Abstract

    Chemotherapy has remained one of the most commonly employed treatment modalities for cancer. Despite the clinical availability of a large number of chemotherapeutic agents, the uncontrolled systemic distribution and the associated harmful side effects of chemotherapeutic agents pose major challenges demanding concerted efforts to enhance their cancer targetability. The layered structure of two-dimensional (2D) materials offers new opportunities by increasing the drug pay-load influencing the drug-release kinetics in a cancer micro-environment and facilitating targetability through the large accessible surface area. To investigate such potential benefits of 2D materials, we have developed a biocompatible targeted 2D drug delivery system using graphene oxide (GO) as a model nanocarrier (NC) that could hold a high concentration of gallic acid (GA), a natural chemotherapeutic agent found in green tea. Interestingly, the antioxidant nature of GA also reduced GO to a high-quality few-layered thin reduced-graphene oxide (rGO) during drug loading while forming rGO nanocarrier (rGONC). The biotinylated rGONC further improved their targetability to A549 human lung carcinoma cells and they enhanced cellular internalization efficiency. From these targeted 2D NCs, the drug could release only slowly at the physiological pH but liberated rapidly at lower pH encountered by the tumor microenvironment resulting in significant toxicity toward the lung carcinoma cells. As such, this work opens up new possibilities for employing 2D materials for targeted chemotherapeutic applications.


    Tumor-targeting peptide functionalized PEG-PLA micelles for efficient drug delivery

    Yue Cai, Zhuomin Xu, Qi Shuai, Fangtao Zhu, Jiao Xu, Xin Gao, Xuanrong Sun
    PMID: 32162618   DOI: 10.1039/c9bm02036e

    Abstract

    Because of their excellent capacity to significantly improve the bioavailability and solubility of chemotherapy drugs, block copolymer micelles are widely utilized for chemotherapy drug delivery. In order to further improve the anti-tumor ability and reduce unwanted side effects of drugs, tumor-targeting peptides were used to functionalize the surface of polymer micelles so that the micelles can target tumor tissues. Herein, we synthesized a kind of PEG-PLA that is maleimide-terminated and then conjugated with a specific peptide F3 which revealed specific capacity binding to nucleolin that is overexpressed on the surface of many tumor cells. Then, F3 conjugated, paclitaxel loaded nanoparticles (F3-NP-PTX) were prepared as stable micelles that displayed an enhanced accumulation via a peptide-mediated cellular association in human breast cancer cells (MCF-7). Furthermore, F3-NP-PTX showed a prominent anti-tumor efficacy compared with non-targeting nanoparticles (NP-PTX) both in vitro and in vivo, and showed great potential as an efficacious targeting drug delivery system for breast cancer treatment.


    Development of a Ratiometric Fluorescent Glucose Sensor Using an Oxygen-Sensing Membrane Immobilized with Glucose Oxidase for the Detection of Glucose in Tears

    Hong Dinh Duong, Ok-Jae Sohn, Jong Il Rhee
    PMID: 32751236   DOI: 10.3390/bios10080086

    Abstract

    Glucose concentration is an important parameter in biomedicine since glucose is involved in many metabolic pathways in organisms. Many methods for glucose detection have been developed for use in various applications, particularly in the field of healthcare in diabetics. In this study, ratiometric fluorescent glucose-sensing membranes were fabricated based on the oxygen levels consumed in the glucose oxidation reaction under the catalysis of glucose oxidase (GOD). The oxygen concentration was measured through the fluorescence quenching effect of an oxygen-sensitive fluorescent dye like platinum meso-tetra (pentafluorophenyl) porphyrin (PtP) by oxygen molecules. Coumarin 6 (C6) was used as a reference dye in the ratiometric fluorescence measurements. The glucose-sensing membrane consisted of two layers: The first layer was the oxygen-sensing membrane containing polystyrene particles (PS) doped with PtP and C6 (e.g., PS@C6^PtP) in a sol-gel matrix of aminopropyltrimethoxysilane and glycidoxypropyltrimethoxysilane (GA). The second layer was made by immobilizing GOD onto one of three supporting polymers over the first layer. These glucose-sensing membranes were characterized in terms of their response, reversibility, interferences, and stability. They showed a wide detection range to glucose concentration in the range of 0.1 to 10 mM, but high sensitivity with a linear detection range of 0.1 to 2 mM glucose. This stable and sensitive ratiometric fluorescent glucose biosensor provides a reliable way to determine low glucose concentrations in blood serum by measuring tear glucose.


    Development of novel optical pH sensors based on coumarin 6 and nile blue A encapsulated in resin particles and specific support materials

    Hong Dinh Duong, Younsook Shin, Jong Il Rhee
    PMID: 31761237   DOI: 10.1016/j.msec.2019.110323

    Abstract

    Inspired by traditional pH papers, two types of ratiometric fluorescent pH sensors for neutral and alkaline pH ranges were developed in this study by using two fluorescent dyes, coumarin 6 (C6) and nile blue A (NB). These dyes were encapsulated into melamine-formaldehyde (MF) resin particles, which were then incorporated with polymer Nafion (Nf) or polyurethane hydrogel (PU) to prepare pH-sensing membranes. MF-C6 particles immobilized into polymer Nafion (i.e., MF-C6-Nf membrane) showed a dynamic ratiometric pH detection range of 4.5-7.5 through shift in fluorescence emission spectra at acidic and neutral pH solutions, as well as distinct color transition under normal visual sense from pink to yellow color. By contrast, MF-NB particles immobilized into polyurethane hydrogel (i.e., MF-NB-PU membrane) displayed a dynamic ratiometric fluorescence detection range of pH 9 - pH 12 via change in ratiometric fluorescence intensity at two emission band edges. The membrane also showed a clear change from blue to purple color under sunlight at high pH values. These pH-sensing membranes also exhibited high sensitivity, good reversibility, and stability. They were then applied to measure pH values in real urine samples and fermentation media.


    Regression of Melanoma Following Intravenous Injection of Plumbagin Entrapped in Transferrin-Conjugated, Lipid-Polymer Hybrid Nanoparticles

    Intouch Sakpakdeejaroen, Sukrut Somani, Partha Laskar, Margaret Mullin, Christine Dufès
    PMID: 33854311   DOI: 10.2147/IJN.S293480

    Abstract

    Plumbagin, a naphthoquinone extracted from the officinal leadwort presenting promising anti-cancer properties, has its therapeutic potential limited by its inability to reach tumors in a specific way at a therapeutic concentration following systemic injection. The purpose of this study is to assess whether a novel tumor-targeted, lipid-polymer hybrid nanoparticle formulation of plumbagin would suppress the growth of B16-F10 melanoma in vitro and in vivo.
    Novel lipid-polymer hybrid nanoparticles entrapping plumbagin and conjugated with transferrin, whose receptors are present in abundance on many cancer cells, have been developed. Their cellular uptake, anti-proliferative and apoptosis efficacy were assessed on various cancer cell lines in vitro. Their therapeutic efficacy was evaluated in vivo after tail vein injection to mice bearing B16-F10 melanoma tumors.
    The transferrin-bearing lipid-polymer hybrid nanoparticles loaded with plumbagin resulted in the disappearance of 40% of B16-F10 tumors and regression of 10% of the tumors following intravenous administration. They were well tolerated by the mice.
    These therapeutic effects, therefore, make transferrin-bearing lipid-polymer hybrid nanoparticles entrapping plumbagin a highly promising anti-cancer nanomedicine.


    Ratiometric Fluorescent Biosensors for Glucose and Lactate Using an Oxygen-Sensing Membrane

    Hong Dinh Duong, Jong Il Rhee
    PMID: 34202015   DOI: 10.3390/bios11070208

    Abstract

    In this study, ratiometric fluorescent glucose and lactate biosensors were developed using a ratiometric fluorescent oxygen-sensing membrane immobilized with glucose oxidase (GOD) or lactate oxidase (LOX). Herein, the ratiometric fluorescent oxygen-sensing membrane was fabricated with the ratio of two emission wavelengths of platinum meso-tetra (pentafluorophenyl) porphyrin (PtP) doped in polystyrene particles and coumarin 6 (C6) captured into silica particles. The operation mechanism of the sensing membranes was based on (i) the fluorescence quenching effect of the PtP dye by oxygen molecules, and (ii) the consumption of oxygen levels in the glucose or lactate oxidation reactions under the catalysis of GOD or LOX. The ratiometric fluorescent glucose-sensing membrane showed high sensitivity to glucose in the range of 0.1-2 mM, with a limit of detection (LOD) of 0.031 mM, whereas the ratiometric fluorescent lactate-sensing membrane showed the linear detection range of 0.1-0.8 mM, with an LOD of 0.06 mM. These sensing membranes also showed good selectivity, fast reversibility, and stability over long-term use. They were applied to detect glucose and lactate in artificial human serum, and they provided reliable measurement results.


    Explore Compound Types